Bienvenue dans la boutique en ligne BenchChem!

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353973-35-9, molecular formula C₁₇H₂₆N₂O₂, MW 290.40 g/mol) is a protected cyclohexyl-1,4-diamine derivative bearing a benzyl carbamate (Cbz) masking group on the cyclohexyl-4-amine and a free isopropylamino substituent at the cyclohexyl-1-position. The compound is supplied as a liquid with a minimum purity specification of 95% and belongs to the broader class of substituted cyclohexyl-1,4-diamine intermediates that have been extensively claimed in medicinal chemistry patents targeting opioid receptors, FAAH inhibition, and other neurological indications.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B7933557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-13(2)18-15-8-10-16(11-9-15)19-17(20)21-12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3,(H,19,20)
InChIKeyUCBZLXRRPOSCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester: A Cbz-Protected Cyclohexyl-1,4-diamine Building Block for Medicinal Chemistry Procurement


(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353973-35-9, molecular formula C₁₇H₂₆N₂O₂, MW 290.40 g/mol) is a protected cyclohexyl-1,4-diamine derivative bearing a benzyl carbamate (Cbz) masking group on the cyclohexyl-4-amine and a free isopropylamino substituent at the cyclohexyl-1-position . The compound is supplied as a liquid with a minimum purity specification of 95% and belongs to the broader class of substituted cyclohexyl-1,4-diamine intermediates that have been extensively claimed in medicinal chemistry patents targeting opioid receptors, FAAH inhibition, and other neurological indications [1][2]. It is classified under GHS07 as a harmful/irritant (H302, H315, H319, H335), requiring standard laboratory handling precautions .

Why Generic Substitution of (4-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester with Alternative Protecting-Group Analogs or Stereoisomers Fails in Multi-Step Synthetic Routes


In multi-step syntheses of cyclohexyl-1,4-diamine-derived drug candidates, the nature of the amine protecting group is not interchangeable without altering downstream deprotection orthogonality, intermediate stability, and final product yield. The benzyl carbamate (Cbz) group on this compound is stable under acidic conditions that would readily cleave a tert-butyl carbamate (Boc) group (e.g., TFA at room temperature), while being selectively removable via catalytic hydrogenolysis (H₂/Pd-C) without affecting Boc or other acid-labile groups in the same molecule [1][2]. Substitution with the racemic cis/trans mixture versus the defined (1R,4R)-stereoisomer (CAS 1353973-35-9 vs. the (1R,4R) variant, Fluorochem F087703) can introduce variable stereochemical outcomes in downstream diastereoselective transformations, making direct replacement without re-validation of the synthetic route scientifically unsound . Furthermore, the benzyl ester exhibits a calculated LogP of 3.25 and a boiling point of 434.4 °C, properties that differ substantially from the Boc analog (LogP 2.64, BP 357.4 °C), affecting chromatographic purification behavior and reaction solvent selection .

Quantitative Differentiation Evidence for (4-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester vs. Closest Analogs: A Procurement Decision Matrix


Deprotection Orthogonality: Cbz Stability Under Acidic Conditions vs. Boc Analog

The benzyl carbamate (Cbz) protecting group in the target compound enables orthogonal deprotection strategies not possible with the corresponding tert-butyl carbamate (Boc) analog (CAS 1353989-53-3). Cbz groups are stable under acidic conditions (e.g., TFA at room temperature for 2–4 hours), whereas Boc groups are quantitatively cleaved under identical conditions [1]. Conversely, Cbz is selectively removed by catalytic hydrogenolysis (H₂/Pd-C), which leaves Boc groups intact [1][2]. This orthogonality is critical in synthetic routes where an acid-labile functional group elsewhere in the molecule prohibits Boc use. In the cyclohexyl-1,4-diamine patent series (Grünenthal GmbH, US20070117803), the Cbz protecting group is explicitly employed to preserve the integrity of the isopropylamino substituent during subsequent N-functionalization steps [3].

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Physicochemical Property Differentiation: LogP, Boiling Point, and Flash Point vs. tert-Butyl Carbamate Analog

The target benzyl ester compound exhibits significantly higher lipophilicity (calculated LogP = 3.25) compared to its tert-butyl carbamate analog (CAS 1353989-53-3, calculated LogP = 2.64), a difference of ΔLogP = 0.61 units . This translates to an approximately 4-fold higher octanol/water partition coefficient, directly impacting reversed-phase HPLC retention times and extractive work-up efficiency. The boiling point differs by 77.0 °C (target: 434.4 ± 44.0 °C vs. Boc analog: 357.4 ± 31.0 °C at 760 mmHg), and the flash point differs by 46.5 °C (target: 216.5 ± 28.4 °C vs. Boc analog: 170.0 ± 24.8 °C) . The molecular weight difference is 34.02 g/mol (290.40 vs. 256.38) . These property differences are substantial enough to require distinct solvent systems for chromatographic purification and different thermal safety assessments during scale-up.

Physicochemical properties Chromatographic behavior Process chemistry safety

Stereochemical Definition: Racemic Mixture vs. Defined (1R,4R) Stereoisomer and Implications for Diastereoselective Synthesis

The target compound is supplied as the racemic cis/trans mixture (CAS 1353973-35-9, MDL MFCD21098002), while a stereochemically defined (1R,4R) variant is available as a separate catalog item (Fluorochem F087703, MDL MFCD21098003) . The (1R,4R) isomer features a distinct InChI Key (UCBZLXRRPOSCJK-WKILWMFISA-N) that encodes the absolute configuration, whereas the racemic mixture has the non-stereo InChI Key (UCBZLXRRPOSCJK-UHFFFAOYSA-N) . In the context of cyclohexyl-1,4-diamine-based drug discovery programs targeting opioid and ORL-1 receptors (Grünenthal GmbH patent family), the relative and absolute stereochemistry at the cyclohexyl 1,4-positions is known to critically impact receptor binding affinity and selectivity [1]. Use of the racemic mixture in exploratory chemistry is cost-effective for route scouting, whereas procurement of the defined (1R,4R) isomer is essential for lead optimization and in vivo candidate profiling where stereochemical purity directly correlates with pharmacological reproducibility.

Stereochemistry Diastereoselective synthesis Chiral building blocks

Supplier Purity Specification Range and Quality Documentation Availability

The target compound is available from multiple reputable suppliers with varying minimum purity specifications: Fluorochem (95%+, catalog F087702), AKSci (95%, catalog 8401DS), Leyan (98%, catalog 1778245), and Chemenu (95%+, catalog CM566338) . The availability of a 98% purity grade (Leyan) provides an option for applications requiring lower impurity burden, such as late-stage functionalization or biological assay preparation, relative to the standard 95% grade . By comparison, the Boc analog (CAS 1353989-53-3) is offered at 95%+ (Chemenu CM566337) and 98% (Leyan 1778209), and the stereodefined (1R,4R) tert-butyl ester analog (CAS 1286274-74-5) is offered at 97% (Leyan 1921687) . The benzyl ester target compound has broader multi-vendor availability at the 98% purity tier than the stereodefined Boc analog, which is limited to 97% from a single supplier, providing greater procurement flexibility for high-purity requirements .

Chemical purity Quality assurance Vendor comparison

Safety and Hazard Profile: GHS Classification and Handling Requirements Benchmarking

The target benzyl ester compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' . The stereodefined (1R,4R) benzyl ester variant carries an identical GHS hazard profile . This safety profile is consistent across the benzyl carbamate series but differs from the N-acetyl analog (N-(4-isopropylamino-cyclohexyl)-acetamide, CAS 1353957-13-7), which is a solid with different handling characteristics and typically lower volatility . The target compound requires storage in a cool, dry place with container tightly closed, use only outdoors or in well-ventilated areas, and mandatory PPE including protective gloves, clothing, and eye/face protection . No specific hazard classification differentiates the benzyl ester from the Boc analog in publicly available SDS documentation, meaning procurement decisions based on safety alone would not distinguish these two protecting-group variants.

Chemical safety GHS classification Laboratory handling

Structural and Drug-Likeness Parameter Comparison: Impact on Downstream Library Design

The target benzyl ester compound (MW 290.40, 2 H-bond donors, 3 H-bond acceptors, 5 rotatable bonds, TPSA ~41.6 Ų) differs from the Boc analog (MW 256.38, 2 H-bond donors, 3 H-bond acceptors, 4 rotatable bonds, TPSA ~41.6 Ų) primarily in molecular weight (+34.02 g/mol) and rotatable bond count (+1), attributable to the benzyl vs. tert-butyl ester moiety . The benzyl group introduces an aromatic ring that can participate in π-π stacking interactions with protein targets, whereas the tert-butyl group provides only steric bulk without aromatic character [1]. In cyclohexyl-1,4-diamine-based FAAH inhibitor programs, the presence of aromatic substituents on the carbamate nitrogen has been shown to modulate both potency and metabolic stability, with benzyl-substituted variants demonstrating distinct SAR profiles from alkyl-substituted congeners [2]. This structural distinction is relevant when the building block is used as a late-stage intermediate where the protecting group identity directly influences the final compound's pharmacological properties.

Drug-likeness Molecular design Fragment-based screening

Optimal Application Scenarios for (4-Isopropylamino-cyclohexyl)-carbamic Acid Benzyl Ester Based on Verified Differentiation Evidence


Multi-Step Synthesis of Cyclohexyl-1,4-diamine-Derived Drug Candidates Requiring Orthogonal N-Protection

In synthetic routes toward opioid receptor and ORL-1 receptor modulators claimed in the Grünenthal GmbH patent family (US20070117803), the Cbz group on this compound provides acid stability that the Boc analog cannot offer, enabling TFA-mediated deprotection of other Boc-protected amines in the same intermediate without affecting the cyclohexyl-4-amine position [1]. This orthogonality eliminates the need for a complete protecting-group strategy redesign when acid-labile functionality is introduced downstream. The compound's Cbz group can then be removed late-stage by hydrogenolysis to reveal the free amine for final diversification [1].

Exploratory Medicinal Chemistry Route Scouting with Racemic Building Block Followed by Stereodefined Lead Optimization

For early-stage SAR exploration in FAAH inhibitor or opioid receptor programs, the cost-effective racemic mixture (CAS 1353973-35-9, ≥95% purity) enables rapid analog synthesis and initial potency screening [2]. Once a promising cyclohexyl-1,4-diamine scaffold is identified, procurement of the stereodefined (1R,4R) variant (Fluorochem F087703) should replace the racemic mixture to ensure that subsequent in vivo pharmacokinetic and efficacy data are generated with stereochemically pure material, consistent with the known stereochemical sensitivity of cyclohexyl-1,4-diamine receptor interactions [3].

Fragment-Based Library Design Requiring an Aromatic Benzyl Carbamate Warhead for π-Stacking Interactions

Unlike the Boc analog, which bears only an aliphatic tert-butyl group, the benzyl ester moiety in this compound provides an aromatic ring capable of engaging in π-π stacking and hydrophobic interactions with protein target binding pockets [1]. In fragment-based screening campaigns targeting enzymes such as FAAH, where cyclohexylcarbamate aryl esters have demonstrated nanomolar inhibitory potency, the benzyl carbamate serves as both a protecting group and a productive binding element when retained in the final fragment or probe molecule [2].

Process Chemistry Scale-Up Requiring Differentiated Thermal Hazard Assessment

The target compound's higher boiling point (434.4 °C vs. 357.4 °C) and flash point (216.5 °C vs. 170.0 °C) relative to the Boc analog provide a wider thermal operating window during solvent removal and distillation steps in scale-up, potentially reducing the cost of engineering controls for exotherm management. However, the higher molecular weight and LogP of the benzyl ester must be accounted for in extractive work-up solvent selection, as partitioning behavior into organic solvents such as ethyl acetate or dichloromethane will differ significantly from the more polar Boc analog [1].

Quote Request

Request a Quote for (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.